3-(3-Amino-4-methyl-1H-pyrazol-1-YL)propanamide
Description
Properties
Molecular Formula |
C7H12N4O |
|---|---|
Molecular Weight |
168.20 g/mol |
IUPAC Name |
3-(3-amino-4-methylpyrazol-1-yl)propanamide |
InChI |
InChI=1S/C7H12N4O/c1-5-4-11(10-7(5)9)3-2-6(8)12/h4H,2-3H2,1H3,(H2,8,12)(H2,9,10) |
InChI Key |
TWPLPXZDDZJINK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(N=C1N)CCC(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Amino-4-methyl-1H-pyrazol-1-YL)propanamide typically involves the reaction of 3-amino-4-methyl-1H-pyrazole with a suitable propanoylating agent. One common method is the acylation of 3-amino-4-methyl-1H-pyrazole with propanoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of 3-(3-Amino-4-methyl-1H-pyrazol-1-YL)propanamide may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
3-(3-Amino-4-methyl-1H-pyrazol-1-YL)propanamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
3-(3-Amino-4-methyl-1H-pyrazol-1-YL)propanamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 3-(3-Amino-4-methyl-1H-pyrazol-1-YL)propanamide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The compound may also interact with cellular receptors, modulating signal transduction pathways.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural and Functional Group Variations
The table below summarizes key structural analogs and their distinguishing features:
Key Observations:
- Substituent Effects: The target compound’s 3-amino and 4-methyl groups enhance hydrogen-bonding capacity compared to the pyridyl group in 3-[3-(2-Pyridyl)-1H-pyrazol-1-yl]propanamide, which introduces π-π stacking interactions .
- Chirality : The (3S)-configured analog highlights the role of stereochemistry in biological activity, a feature absent in the target compound.
- Pharmacological Relevance : Golidocitinib demonstrates how propanamide-pyrazole hybrids can be optimized for drug development, leveraging substituents like methoxy and piperazine for target specificity.
Physicochemical and Spectroscopic Comparisons
Melting Points and Stability:
- The pyridyl-substituted analog melts at 427 K, while bulkier analogs like golidocitinib likely exhibit higher thermal stability due to extended aromatic systems .
- The target compound’s amino and methyl groups may lower melting points compared to halogenated or nitro-substituted pyrazoles, as seen in (>300°C for compound 7b) .
Hydrogen Bonding and Crystal Packing:
- The target compound’s NH₂ group facilitates N–H⋯N/O interactions, similar to 3-[3-(2-Pyridyl)-1H-pyrazol-1-yl]propanamide, which forms linear chains via N–H⋯N (3.055 Å) and N–H⋯O (2.968 Å) bonds .
- In contrast, arylhydrazono derivatives (e.g., compound 11a in ) exhibit stronger intermolecular interactions due to additional NH groups, enhancing crystal stability .
Biological Activity
3-(3-Amino-4-methyl-1H-pyrazol-1-YL)propanamide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly against various pathogens and in cancer treatment. This article explores the compound's biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The compound features a pyrazole ring with specific substitutions that influence its reactivity and biological properties. The presence of an amino group and a methyl group on the pyrazole ring enhances its interaction with biological targets, making it a candidate for further pharmacological exploration.
Targets of Action
Research indicates that 3-(3-Amino-4-methyl-1H-pyrazol-1-YL)propanamide primarily targets:
- Leishmania aethiopica
- Plasmodium berghei
These targets are significant as they are associated with leishmaniasis and malaria, respectively. The compound's mechanism involves disrupting the life cycle of these pathogens, which can lead to their inhibition and eventual death.
Mode of Action
The compound operates through molecular docking techniques, specifically interacting with Lm-PTR1 (Leishmania major purine transporter 1), which is crucial for the survival of the parasites. By inhibiting this transporter, the compound can effectively reduce parasite proliferation within the host.
Antileishmanial Activity
Studies have shown that 3-(3-Amino-4-methyl-1H-pyrazol-1-YL)propanamide exhibits significant antileishmanial activity. In vitro assays demonstrated IC50 values indicating potent inhibition of Leishmania species growth.
Antimalarial Activity
The compound also displays promising antimalarial properties against Plasmodium berghei. Research indicates that it disrupts the metabolic pathways essential for the parasite's survival.
Pharmacokinetics
The pharmacokinetic profile of 3-(3-Amino-4-methyl-1H-pyrazol-1-YL)propanamide suggests favorable absorption and distribution characteristics, allowing it to reach effective concentrations at the site of action. Studies indicate that its bioavailability is sufficient for therapeutic applications.
Comparative Analysis with Similar Compounds
To better understand the potential of 3-(3-Amino-4-methyl-1H-pyrazol-1-YL)propanamide, a comparison with structurally related compounds is useful:
| Compound Name | Molecular Formula | Biological Activity | Unique Features |
|---|---|---|---|
| 2-(3-Amino-4-methylpyrazol-1-YL)acetyl]urea | C7H10N4O | Enzyme inhibition; anti-inflammatory | Contains acetyl group |
| 2-(3-Amino-4-bromo-1H-pyrazol-1-YL)propanamide | C7H10BrN3O | Antimicrobial activity | Bromine substituent |
| 2-(3-Amino-4-methylpyrazol-1-YL)-N-(2-methoxyethyl)propanamide | C9H12N4O2 | Potential drug development | Ether group |
Case Studies and Research Findings
Recent studies have highlighted the biological activity of pyrazole derivatives, including 3-(3-Amino-4-methyl-1H-pyrazol-1-YL)propanamide:
- Antileishmanial Efficacy : In a study conducted by , the compound was shown to significantly inhibit Leishmania growth in vitro.
- Antimalarial Properties : Research published in indicated that similar pyrazole compounds demonstrated substantial antimalarial activity, suggesting that 3-(3-Amino-4-methyl-1H-pyrazol-1-YL)propanamide may exhibit comparable effects.
- Pharmacological Characterization : A comprehensive review in MDPI detailed various pyrazole-based compounds' mechanisms, emphasizing their roles as selective androgen receptor degraders (SARDs), which could open avenues for cancer treatment.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
